![molecular formula C18H20N2O B5324665 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol is a naturally occurring alkaloid that has been found to exhibit a range of biological activities. This compound is commonly known as voacangine and is found in the bark of the African tree Voacanga africana. Voacangine has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of voacangine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a range of biological effects, including the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Voacangine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. It has also been found to exhibit antitumor activity, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using voacangine in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic side effects than synthetic compounds. However, voacangine can be challenging to synthesize, which can limit its availability for lab experiments.
Future Directions
There are numerous future directions for research on voacangine. One area of interest is the development of new drugs based on the compound's biological activities. Another area of interest is the study of the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of voacangine and its potential therapeutic applications.
Synthesis Methods
Voacangine can be synthesized from the alkaloid voacamine, which is also found in the bark of Voacanga africana. The synthesis involves a series of chemical reactions, including oxidation and reduction, to produce voacangine. The process can be challenging and requires specialized knowledge and equipment.
Scientific Research Applications
Voacangine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimalarial properties. These properties make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3,3,6-trimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinolin-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,14,20-21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUPZQSOBQERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C(CC(CC3=N1)(C)C)O)C4=CC=CC=C4N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.